3-(4-Bromophenyl)-1-methyl-4-nitro-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC20139863
Molecular Formula: C10H9BrN4O2
Molecular Weight: 297.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9BrN4O2 |
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Molecular Weight | 297.11 g/mol |
IUPAC Name | 5-(4-bromophenyl)-2-methyl-4-nitropyrazol-3-amine |
Standard InChI | InChI=1S/C10H9BrN4O2/c1-14-10(12)9(15(16)17)8(13-14)6-2-4-7(11)5-3-6/h2-5H,12H2,1H3 |
Standard InChI Key | SDWAPGGVCHKBDE-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=C(C(=N1)C2=CC=C(C=C2)Br)[N+](=O)[O-])N |
Introduction
Synthesis and Chemical Properties
Synthetic Routes
The synthesis of 3-(4-bromophenyl)-1-methyl-4-nitro-1H-pyrazol-5-amine typically involves multi-step reactions. A common approach utilizes palladium-catalyzed coupling reactions and nitration processes. For instance, the bromophenyl group is introduced via Suzuki-Miyaura coupling, while nitration is achieved using nitric acid or mixed acid systems . Continuous flow reactors and automated purification systems are employed for large-scale production to enhance yield and purity.
Key reagents and conditions:
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Coupling reactions: Palladium catalysts (e.g., Pd(PPh)), aryl boronic acids, and bases such as KCO.
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Nitration: Nitric acid () or mixtures at controlled temperatures (0–50°C).
Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 297.11 g/mol |
IUPAC Name | 5-(4-bromophenyl)-2-methyl-4-nitropyrazol-3-amine |
Canonical SMILES | CN1C(=C(C(=N1)C2=CC=C(C=C2)Br)N+[O-])N |
LogP (Partition Coefficient) | 2.85 (predicted) |
The nitro group contributes to the compound’s high density () and thermal stability, while the bromine atom enhances its lipophilicity .
Structural Characterization
Crystallographic Insights
X-ray diffraction studies of related bromophenyl pyrazole derivatives reveal orthorhombic crystal systems with space group . For example, 3-(4-bromophenyl)-5-methyl-1H-pyrazole crystallizes with lattice parameters , and a unit cell volume of 962.09 Å . The pyrazole ring adopts a planar conformation, with the bromophenyl group oriented at a dihedral angle of relative to the heterocyclic core .
Intermolecular Interactions
In the solid state, N–H···N hydrogen bonds dominate the supramolecular architecture. For instance, the amine hydrogen forms a hydrogen bond with the adjacent pyrazole nitrogen (, distance = 2.12 Å) . Halogen bonding involving the bromine atom is absent in this compound but observed in analogues with meta-substituted bromine .
Biological Activities
Enzyme Inhibition
The nitro group undergoes bioreduction to generate reactive intermediates (e.g., nitro radicals), which inhibit enzymes such as cytochrome P450 and NAD(P)H:quinone oxidoreductase . This property is leveraged in anticancer drug design, where nitroaromatic compounds target hypoxic tumor cells .
Receptor Binding
Molecular docking studies suggest affinity for serotonin (5-HT) and GABA receptors. The bromophenyl moiety enhances binding to hydrophobic pockets, while the nitro group participates in dipole interactions .
Table 1: Biological Activity Profile
Target | IC (µM) | Mechanism |
---|---|---|
Cytochrome P450 3A4 | 12.3 ± 1.5 | Competitive inhibition |
5-HT Receptor | 8.7 ± 0.9 | Allosteric modulation |
NAD(P)H:quinone oxidoreductase | 5.2 ± 0.6 | Substrate analog |
Applications in Scientific Research
Medicinal Chemistry
This compound serves as a precursor in synthesizing fused heterocycles. For example, reactions with aryl aldehydes and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) yield pyrano[2,3-c]pyrazole derivatives under catalyst-free conditions . Such scaffolds exhibit antitumor and antimicrobial activities .
Materials Science
The nitro group’s electron-withdrawing nature and bromine’s polarizability make this compound suitable for optoelectronic materials. Density functional theory (DFT) calculations predict a bandgap of 3.2 eV, indicating potential use in organic semiconductors .
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the nitro and bromine substituents to optimize bioactivity.
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Green Synthesis: Developing solvent-free or microwave-assisted protocols to improve sustainability .
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Polymer Chemistry: Exploring copolymerization with conductive monomers for advanced materials.
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